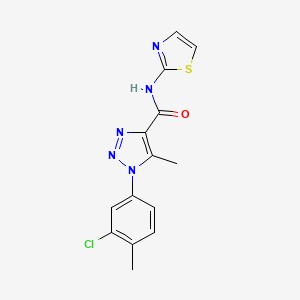

1-(3-chloro-4-methylphenyl)-5-methyl-N-(1,3-thiazol-2-yl)-1H-1,2,3-triazole-4-carboxamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

1-(3-chloro-4-methylphenyl)-5-methyl-N-(1,3-thiazol-2-yl)-1H-1,2,3-triazole-4-carboxamide is a useful research compound. Its molecular formula is C14H12ClN5OS and its molecular weight is 333.79. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

生物活性

The compound 1-(3-chloro-4-methylphenyl)-5-methyl-N-(1,3-thiazol-2-yl)-1H-1,2,3-triazole-4-carboxamide is a member of the triazole family, which has garnered attention for its diverse biological activities, particularly in anticancer and antimicrobial applications. This article synthesizes current research findings regarding its biological activity, including synthesis methods, mechanisms of action, and efficacy against various biological targets.

| Property | Value |

|---|---|

| Chemical Formula | C11H11ClN4OS |

| Molecular Weight | 238.74 g/mol |

| CAS Number | 175278-40-7 |

| IUPAC Name | 4-(3-chloro-4-methylphenyl)-5-methyl-1,3-thiazol-2-amine |

| Appearance | Powder |

Synthesis Methods

The synthesis of this compound typically involves the reaction of 1,3-thiazole derivatives with triazole precursors under controlled conditions. Various methods have been reported, including:

- Condensation Reactions : Utilizing thiosemicarbazides and aldehydes.

- Cyclization : Formation of the thiazole ring through cyclization reactions involving halogenated acetophenones.

Anticancer Activity

Recent studies have demonstrated that compounds containing the triazole moiety exhibit significant anticancer properties . The mechanisms through which these compounds exert their effects include:

- Thymidylate Synthase Inhibition : Compounds similar to the target compound have shown IC50 values indicating strong inhibition of thymidylate synthase (TS), a key enzyme in DNA synthesis. For example:

- Induction of Apoptosis : The compound has been shown to increase reactive oxygen species (ROS) levels in cancer cells, leading to mitochondrial dysfunction and apoptosis .

The following table summarizes the anticancer activity of related compounds:

| Compound | Cell Line Tested | IC50 (µM) |

|---|---|---|

| Compound A | MCF-7 | 1.1 |

| Compound B | HCT116 | 2.6 |

| Compound C | HepG2 | 1.4 |

Antimicrobial Activity

In addition to its anticancer properties, this compound exhibits antimicrobial activity against various pathogens. Notably:

- Effective against Escherichia coli and Staphylococcus aureus, with some derivatives showing good inhibition rates .

Case Studies

- Case Study on Antiproliferative Effects : A study evaluated a series of triazole derivatives for their antiproliferative effects on multiple cancer cell lines (e.g., MCF-7, HCT116). The results indicated that certain derivatives had significantly lower IC50 values compared to standard chemotherapeutic agents like doxorubicin .

- Mechanistic Insights : Another investigation focused on the molecular docking studies that supported the observed biological activities by illustrating how these compounds interact with target proteins involved in cancer progression and microbial resistance .

科学的研究の応用

Antimicrobial Activity

Triazoles are known for their antimicrobial properties. The compound has demonstrated efficacy against various bacterial and fungal strains. Research indicates that triazole derivatives can inhibit the growth of pathogens through different mechanisms, including disruption of cell wall synthesis and interference with nucleic acid synthesis. For example, derivatives of triazoles have shown promising results against resistant strains of bacteria and fungi, making them potential candidates for new antimicrobial agents .

Anticancer Properties

The structural features of triazoles allow for significant modifications that enhance their anticancer activity. Studies have shown that compounds containing the triazole ring exhibit potent antiproliferative effects against several cancer cell lines. Specifically, the compound has been linked to the inhibition of cell proliferation in breast cancer cell lines (MDA-MB-231) and other malignancies . The mechanism often involves the induction of apoptosis and cell cycle arrest.

Synthetic Approaches

The synthesis of this compound typically involves multi-step reactions starting from simpler thiazole and triazole precursors. Various synthetic strategies have been explored to optimize yield and purity while minimizing environmental impact . The combination of thiazole and triazole structures is particularly advantageous due to their complementary biological activities.

Case Studies

| Study | Findings | Application |

|---|---|---|

| Mioc et al., 2017 | Identified that triazole derivatives exhibit significant anticancer activity against MDA-MB-231 cells. | Anticancer agent development. |

| Hahm et al., 2020 | Explored the antibacterial properties of triazoles against resistant strains. | Potential new antibiotics. |

| Kumar et al., 2021 | Investigated the neuroprotective effects of triazole compounds in models of neurodegeneration. | Neuroprotective drug development. |

化学反応の分析

Nucleophilic Substitution Reactions

The chloro-substituted aromatic ring undergoes nucleophilic substitution under specific conditions. For example:

-

Aromatic chlorination : The 3-chloro-4-methylphenyl group participates in Suzuki-Miyaura cross-coupling reactions with aryl boronic acids, forming biaryl derivatives (e.g., with phenylboronic acid under Pd catalysis).

-

Thiazole reactivity : The thiazol-2-yl group may act as a directing group for electrophilic substitution, though no direct examples were found in the provided literature.

Triazole Ring Functionalization

The 1,2,3-triazole core enables cycloaddition and coordination chemistry:

-

Copper-catalyzed azide-alkyne cycloaddition (CuAAC) : The triazole ring forms stable complexes with transition metals (e.g., Cu(I)), facilitating applications in catalysis .

-

Cycloreversion reactions : Under thermal conditions, the triazole ring can undergo retro-cycloaddition to generate nitrile intermediates, though this requires temperatures >150°C .

Carboxamide Group Transformations

The carboxamide moiety participates in hydrolysis and condensation:

-

Hydrolysis : Acidic or basic conditions convert the carboxamide to carboxylic acid derivatives. For example, refluxing with HCl (6M) yields 1-(3-chloro-4-methylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylic acid.

-

Condensation : Reacts with hydrazines to form hydrazide derivatives (e.g., with hydrazine hydrate in ethanol, yielding the corresponding hydrazide) .

Heterocyclic Cross-Coupling

The compound serves as a precursor in heterocycle synthesis:

Biological Activity-Driven Modifications

Structural analogs show enhanced cytotoxicity via:

-

Thiadiazole fusion : Incorporating 1,3,4-thiadiazole rings improves anticancer activity (e.g., IC₅₀ = 2.94 µM against HepG2 cells) .

-

Methyl group substitution : Electron-donating methyl groups on the triazole enhance metabolic stability .

Spectroscopic Characterization

Key data for reaction monitoring:

特性

IUPAC Name |

1-(3-chloro-4-methylphenyl)-5-methyl-N-(1,3-thiazol-2-yl)triazole-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12ClN5OS/c1-8-3-4-10(7-11(8)15)20-9(2)12(18-19-20)13(21)17-14-16-5-6-22-14/h3-7H,1-2H3,(H,16,17,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MOQVKYMCLIQMGN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)N2C(=C(N=N2)C(=O)NC3=NC=CS3)C)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12ClN5OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

333.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。